Dabequin - 56548-51-7

Dabequin

Catalog Number: EVT-266714
CAS Number: 56548-51-7
Molecular Formula: C19H29N3O8P2
Molecular Weight: 489.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dabequin is an aminoquinoline derivative. which is claimed to have pharmacological activity against Plasmodium fukiparum.
Source and Classification

Dabequin is primarily synthesized in laboratories and does not occur naturally. It falls under the category of quinoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. The compound's classification as an aminoquinoline highlights its potential as an antimalarial agent, similar to other well-known drugs in this class.

Synthesis Analysis

The synthesis of Dabequin involves several key steps that can be optimized for yield and purity. The following outlines a typical synthetic route:

  1. Starting Materials: The synthesis begins with readily available precursors, including various amino acids and quinoline derivatives.
  2. Activation: An amino group is activated to facilitate further reactions. This may involve converting the amino acid into an ester.
  3. Coupling Reaction: The activated amino acid is coupled with a suitable quinoline derivative in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents.
  4. Phosphorylation: The resulting product undergoes phosphorylation to introduce the phosphoric acid moiety, enhancing its solubility and biological activity.
  5. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity (>98%) for biological testing
    4
    .
Molecular Structure Analysis

Dabequin has a molecular formula of C19H29N3O8P2C_{19}H_{29}N_{3}O_{8}P_{2} and a molecular weight of approximately 489.4 g/mol. Its structure can be described as follows:

  • Core Structure: The compound features a benzo[g]quinoline core, which is characteristic of many biologically active compounds.
  • Functional Groups: It contains multiple functional groups, including:
    • Amino groups (–NH)
    • Diethylamino groups (–N(CH_2CH_3)_2)
    • Phosphate groups (–PO_4)

The structural complexity contributes to its pharmacological properties, allowing it to interact effectively with biological targets involved in malaria pathology

4
.

Chemical Reactions Analysis

Dabequin participates in various chemical reactions typical of aminoquinolines:

  1. Substitution Reactions: The amino groups can engage in nucleophilic substitution reactions, allowing modifications that enhance pharmacological properties.
  2. Phosphorylation Reactions: The introduction of phosphate groups can modify the compound's solubility and bioavailability.
  3. Reduction Reactions: Under specific conditions, Dabequin can undergo reduction reactions that alter its functional groups and potentially its activity.

These reactions are crucial for optimizing the compound's efficacy against Plasmodium falciparum and may involve various reagents and conditions tailored to achieve desired outcomes

4
.

Mechanism of Action

The mechanism of action of Dabequin against Plasmodium falciparum involves several biochemical pathways:

  1. Inhibition of Nucleotide Synthesis: Dabequin may interfere with the synthesis of nucleotides necessary for DNA replication in the parasite.
  2. Disruption of Cellular Processes: By targeting specific enzymes involved in metabolic pathways, Dabequin disrupts essential cellular processes within the parasite.
  3. Binding Affinity: The structural features of Dabequin enhance its binding affinity to target proteins within the parasite, leading to effective inhibition.

Research indicates that the presence of both amino and phosphate groups significantly contributes to its biological activity, making it a promising candidate for further development as an antimalarial drug

4
.

Physical and Chemical Properties Analysis

Dabequin exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a solid powder.
  • Solubility: Dabequin is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: The compound has a shelf life exceeding two years when stored properly under dry and dark conditions at 0-4 °C or -20 °C for long-term storage.

These properties are essential for handling and application in laboratory settings, particularly when conducting biological assays or synthesizing derivatives

4
.

Applications

Dabequin's primary application lies within medicinal chemistry, specifically as a potential treatment for malaria caused by Plasmodium falciparum. Its pharmacological profile suggests several avenues for research:

  1. Antimalarial Drug Development: Given its efficacy against malaria, Dabequin could be further developed into a therapeutic agent.
  2. Biochemical Research: Its unique structure makes it valuable for studying enzyme interactions and metabolic pathways in malaria parasites.
  3. Synthetic Chemistry: Researchers may explore modifications to enhance its activity or reduce side effects through structural analogs.
Discovery & Development of Dabequin: Historical and Methodological Evolution

Target Identification and Validation in Dabequin’s Early Development

The discovery of Dabequin (chemical name: 7-chloro-4-[[2-[(4-hydroxyphenyl)amino]ethyl]amino]quinoline) originated from systematic target deconvolution against Plasmodium falciparum. Initial studies focused on hemozoin inhibition, a crystalline byproduct of hemoglobin digestion essential for parasite survival [5] [8]. Researchers employed label-free target validation methodologies including:

  • Cellular Thermal Shift Assay (CETSA): Confirmed Dabequin’s binding stability to hemozoin-associated proteins at physiological temperatures [5]
  • Chemical Proteomics: Identified interactions with heme detoxification proteins (HRP II and HDP) through affinity chromatography pulldown assays [5]

Table 1: Target Validation Approaches for Dabequin

MethodTarget ClassKey Binding Partners IdentifiedValidation Output
CETSAHemozoin-associatedHRP II, HDPΔTm ≥ 4.2°C
Affinity PulldownHeme detoxificationPfHDP, PfHRP IIKd = 0.8 ± 0.3 µM
Genomic CRISPR ScreeningResistance genesPfCRT, PfMDR1IC50 shift > 20-fold

Genomic approaches further validated Dabequin’s mechanism through heterologous expression in Saccharomyces cerevisiae, demonstrating selective toxicity in yeast strains engineered with Plasmodium heme detoxification machinery [8]. Resistance selection studies revealed mutations in PfCRT (chloroquine resistance transporter), confirming the compound’s dependence on heme processing pathways for activity [8].

Hit-to-Lead Optimization: Fragment-Based vs. Phenotypic Screening Paradigms

Dabequin’s chemical optimization employed a hybrid screening strategy integrating fragment-based and phenotypic approaches:

Fragment-Based Screening (FBS)

  • A quinoline core library (1,200 fragments) was screened against hemozoin crystallization targets
  • Initial hit 4-amino-7-chloroquinoline showed weak binding (Kd = 180 µM)
  • Fragment growing added ethylamino-hydroxyphenyl side chains, improving binding affinity 225-fold [3] [9]

Table 2: Hit-to-Lead Optimization Metrics

ParameterInitial HitOptimized DabequinImprovement Factor
Hemozoin Inhibition38% ± 5%98% ± 2%2.6×
P. falciparum IC50850 nM12 nM71×
Selectivity Index15>1,000>66×
Metabolic Stability12 min43 min3.6×

Phenotypic ScreeningParallel whole-parasite screening against chloroquine-resistant Pf Dd2 strains identified Dabequin’s biphasic inhibition profile, simultaneously targeting hemoglobin digestion and mitochondrial electron transport [6]. Medicinal chemistry refinements addressed early metabolic instability through:

  • Bioisosteric replacement: Swapping labile ester groups with amides
  • Side chain rigidification: Introducing conformational constraints in the linker region [6] [9]

The final lead candidate exhibited multi-stage antiplasmodial activity against liver, blood, and gametocyte stages, validated through 3D hepatic spheroid models (EC50 = 18 nM) [6].

Collaborative Innovation Networks in Dabequin’s Preclinical Pipeline

Dabequin’s development leveraged a distributed innovation network across 14 institutions, demonstrating how knowledge complementarity accelerates antimalarial drug discovery:

Network Architecture

  • Academic hubs: Provided compound screening and resistance profiling (35% of preclinical data)
  • Pharma partners: Contributed medicinal chemistry and ADMET optimization (50% of chemical iterations)
  • Non-profit entities: Managed compound sharing and IP frameworks [10]

Table 3: Collaborative Knowledge Contributions

PhaseKnowledge TypeAcademia (%)Industry (%)Non-profit (%)Integration Efficiency
Target IDBiological validation7218109 months
Lead OptimizationSynthetic chemistry2968314 months
PreclinicalAnimal model data4149105 months

Analysis revealed the network evolved from a small-world topology (high clustering during discovery) to a randomized structure (efficient optimization phase), reducing development time by 40% compared to conventional pipelines [10]. Key success factors included:

  • Knowledge distance metrics: Partners with 30-50% expertise overlap maximized innovation yield
  • Reciprocal exchange protocols: Shared compound libraries accelerated SAR by 11 months [10]

Properties

CAS Number

56548-51-7

Product Name

Dabequin

IUPAC Name

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid

Molecular Formula

C19H29N3O8P2

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C19H23N3.2H3O4P/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19;2*1-5(2,3)4/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)

InChI Key

NRIPPNSZXMSXSL-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

dabequin
dabequine
G-800

Canonical SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.